AMG-337 monohydrate

Description

Physiological Roles of MET in Cellular Processes

Under normal physiological conditions, the HGF/MET signaling axis is tightly regulated and plays a pivotal role in various cellular functions. unito.itnih.gov Its activation is crucial for processes such as cell proliferation, survival, motility, and morphogenesis. amegroups.orgresearchgate.net

During embryogenesis, MET signaling is indispensable for the development of several organs, including the placenta, liver, and muscles. nih.gov It governs the migration of myogenic progenitor cells and is essential for the survival and differentiation of sensory neurons. nih.gov In adult tissues, MET is primarily quiescent but becomes activated in response to tissue injury, where it facilitates regeneration and repair in organs like the liver, kidneys, and skin. nih.govnih.gov The pathway's ability to induce cell scattering and migration is fundamental to these restorative processes. nih.gov

The diverse physiological functions of the HGF/MET pathway are summarized in the table below.

| Physiological Process | Role of HGF/MET Signaling | Key Outcomes |

| Embryonic Development | Guides the formation of various organs. nih.gov | Essential for placental and liver development, and myoblast migration. nih.gov |

| Tissue Regeneration | Promotes repair and regeneration of damaged tissues. nih.govnih.gov | Facilitates regeneration in the liver, kidney, and skin following injury. nih.govnih.gov |

| Wound Healing | Mediates cellular responses to injury. onclive.com | Induces cell migration and proliferation to repair wounds. amegroups.org |

| Cellular Homeostasis | Regulates cell survival and proliferation. unito.it | Maintains tissue structure and function. nih.gov |

Mechanisms of Aberrant MET Activation in Oncogenesis

Dysregulation of the MET signaling pathway is a frequent event in a multitude of cancers, including non-small cell lung cancer (NSCLC), gastric cancer, colorectal cancer, and glioblastoma. mdpi.commdpi.com This aberrant activation can occur through several mechanisms, leading to uncontrolled cell growth, survival, invasion, and angiogenesis. oncokb.orgmdpi.com

The primary mechanisms of oncogenic MET activation include:

Gene Amplification: An increase in the copy number of the MET gene is a common alteration, observed in various tumor types. mdpi.comoncokb.org This leads to overexpression of the MET receptor, resulting in ligand-independent activation and downstream signaling. nih.gov MET amplification is also a known mechanism of acquired resistance to other targeted therapies, such as EGFR inhibitors. mdpi.comnih.gov

Mutations: Somatic mutations in the MET gene, particularly in the kinase domain and the juxtamembrane domain, can lead to constitutive activation of the receptor. amegroups.org Exon 14 skipping mutations are a notable example, resulting in a MET protein that is resistant to normal degradation processes, thereby prolonging its signaling activity. mdpi.comdovepress.com

Overexpression: Increased expression of the MET protein, even in the absence of gene amplification, can contribute to oncogenesis. mdpi.comoup.com This can be driven by transcriptional upregulation or other regulatory mechanisms. oup.com

Gene Fusions: Chromosomal rearrangements can lead to the formation of fusion genes involving MET, such as TFG-MET and KIF5B-MET. targetedonc.com These fusion proteins often contain a dimerization domain that leads to constitutive kinase activation. targetedonc.com

These alterations transform the normally beneficial physiological functions of MET into potent drivers of malignancy.

Therapeutic Rationale for MET Kinase Inhibition in Cancer Research

The critical role of aberrant MET signaling in driving cancer progression makes it an attractive therapeutic target. mdpi.com The concept of "oncogene addiction," where tumor cells become highly dependent on the signals from a single activated oncogene like MET, provides a strong rationale for targeted inhibition. mdpi.com By blocking the MET kinase activity, it is possible to disrupt the downstream signaling pathways that promote tumor growth and survival. dovepress.com

The development of MET inhibitors, including small-molecule tyrosine kinase inhibitors (TKIs) and monoclonal antibodies, represents a promising strategy for treating cancers with MET alterations. targetedonc.comnih.gov These inhibitors aim to selectively block the catalytic activity of the MET receptor, thereby inhibiting the proliferation of MET-dependent cancer cells and inducing apoptosis. nih.gov

Preclinical and clinical studies have demonstrated that tumors with high levels of MET amplification are particularly sensitive to MET inhibition. nih.govnih.gov This has led to the development of highly selective MET inhibitors, such as AMG-337 monohydrate, with the goal of providing a more precise and effective treatment for patients with MET-driven cancers. newdrugapprovals.orgmdpi.com The success of this approach relies on accurately identifying patients whose tumors harbor these specific genetic alterations. nih.gov

This compound: A Selective MET Inhibitor

This compound is a potent and highly selective, orally administered small-molecule inhibitor of the MET kinase. newdrugapprovals.orgmedkoo.com It functions as an ATP-competitive inhibitor, effectively blocking the phosphorylation of MET and its downstream signaling effectors. nih.govnewdrugapprovals.org

Preclinical studies have shown that AMG-337 demonstrates robust anti-tumor activity in cancer models with MET gene amplification. nih.govnewdrugapprovals.org In a screen of 260 tumor cell lines, a close analog of AMG-337 showed activity predominantly in cell lines with MET amplification. nih.gov Further investigations revealed that high-level focal MET amplification was a key determinant of sensitivity to AMG-337. nih.gov In sensitive MET-amplified cell lines, AMG-337 effectively inhibited the phosphorylation of MET and the downstream PI3K and MAPK pathways. nih.gov

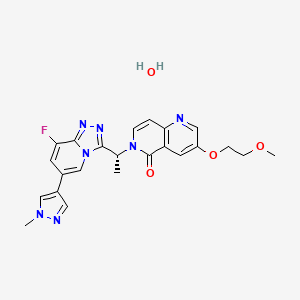

Structure

3D Structure of Parent

Properties

CAS No. |

1643590-78-6 |

|---|---|

Molecular Formula |

C23H24FN7O4 |

Molecular Weight |

481.49 |

IUPAC Name |

6-[(1R)-1-[8-fluoro-6-(1-methylpyrazol-4-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]ethyl]-3-(2-methoxyethoxy)-1,6-naphthyridin-5-one;hydrate |

InChI |

InChI=1S/C23H22FN7O3.H2O/c1-14(30-5-4-20-18(23(30)32)9-17(11-25-20)34-7-6-33-3)21-27-28-22-19(24)8-15(13-31(21)22)16-10-26-29(2)12-16;/h4-5,8-14H,6-7H2,1-3H3;1H2/t14-;/m1./s1 |

InChI Key |

FQOJZRILDACBLT-PFEQFJNWSA-N |

SMILES |

CC(C1=NN=C2N1C=C(C=C2F)C3=CN(N=C3)C)N4C=CC5=C(C4=O)C=C(C=N5)OCCOC.O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

AMG-337 monohydrate |

Origin of Product |

United States |

Discovery and Rational Design of Amg 337 Monohydrate

Identification of AMG-337 as a Highly Selective MET Kinase Inhibitor

The journey to identify AMG-337 began with the recognition of the MET receptor tyrosine kinase as a critical driver in various human cancers. acs.orgnih.gov Dysregulation of the MET signaling pathway, through mechanisms such as gene amplification or mutation, can promote tumor cell proliferation, survival, invasion, and metastasis. researchgate.netcancerbiomed.orgaacrjournals.org This established MET as an attractive therapeutic target for the development of small molecule inhibitors. acs.orgmdpi.com

AMG-337 emerged from these efforts as an orally bioavailable, ATP-competitive small molecule inhibitor of the MET receptor. researchgate.netnih.gov In enzymatic assays, AMG-337 demonstrated potent inhibition of MET kinase activity with an IC50 value of less than 5 nM. researchgate.netcancerbiomed.org Its high selectivity was a key attribute, a crucial factor in minimizing off-target effects. When tested against a broad panel of over 400 protein and lipid kinases, AMG-337 was found to be exquisitely selective for MET. researchgate.netcancerbiomed.org

Cellular assays further confirmed its potent and selective activity. AMG-337 effectively inhibited hepatocyte growth factor (HGF)-dependent MET phosphorylation in cellular contexts with an IC50 of less than 10 nM. researchgate.netcancerbiomed.org A significant breakthrough in understanding its targeted efficacy came from a large-scale screening of over 200 cancer cell lines. researchgate.netcancerbiomed.org In this unbiased screen, a close analog of AMG-337, and subsequently AMG-337 itself, demonstrated growth inhibitory activity almost exclusively in cancer cell lines with MET gene amplification. nih.govethz.chaacrjournals.org Specifically, cell lines with high-level focal MET amplification (greater than 12 copies) were particularly sensitive to the compound. nih.gov

These findings strongly indicated that MET was the primary, if not sole, therapeutic target of AMG-337 and that MET amplification could serve as a predictive biomarker for its clinical application. aacrjournals.orgnih.gov The compound was shown to inhibit the phosphorylation of MET and its downstream signaling effectors, such as Gab-1, leading to the blockade of the PI3K and MAPK pathways in MET-amplified cancer cells. nih.govaacrjournals.org This targeted mechanism of action ultimately results in the inhibition of MET-dependent cell proliferation and the induction of apoptosis. researchgate.netaacrjournals.org

The inhibitory activity of AMG-337 against wild-type and various mutant forms of MET is summarized in the table below.

| MET Form | IC50 (nM) |

| Wild-Type (WT) MET | 1 |

| H1094R MET | 1 |

| M1250T MET | 4.7 |

| HGF-stimulated pMET (PC3 cells) | 5 |

| V1092I MET | 21.5 |

| Y1230H MET | 1077 |

| D1228H MET | >4000 |

Data sourced from MedchemExpress researchgate.net

Structure-Guided Scaffold Hybridization in Compound Design

The design of AMG-337 was not a matter of serendipity but a deliberate process of rational, structure-guided drug design. acs.org A key strategy employed was scaffold hybridization, which involves combining structural features from different chemical series to create a novel molecular framework with improved properties. acs.org

The development of AMG-337 built upon previous work on MET inhibitors. acs.org Through this earlier research, scientists had gained valuable insights into the structure-activity relationships (SAR) required for potent MET inhibition. However, these initial lead compounds often possessed undesirable properties, such as poor solubility or off-target effects.

To overcome these limitations, a new naphthyridinone scaffold was designed. acs.org This novel scaffold was the product of a thoughtful hybridization of previously explored chemical motifs. The process was guided by molecular modeling and X-ray crystallography, which provided detailed three-dimensional information about how inhibitor molecules bind to the ATP-binding site of the MET kinase. nih.gov This structural understanding allowed for the rational design of modifications to the scaffold to enhance potency and selectivity.

The resulting naphthyridinone core of AMG-337 demonstrated nanomolar inhibition of MET kinase activity, representing a significant achievement in potency. acs.org This structure-guided approach was instrumental in discovering a compound with a superior profile compared to its predecessors.

Medicinal Chemistry Approaches for Optimizing Preclinical Attributes

With a potent and selective scaffold in hand, the focus of the medicinal chemistry effort shifted to optimizing the preclinical attributes of the lead compounds to ensure their suitability for clinical development. acs.org This multi-parametric optimization aimed to enhance properties such as solubility, metabolic stability, and oral bioavailability, while maintaining high potency and selectivity. acs.orgaacrjournals.org

One of the significant challenges encountered with earlier chemical series was time-dependent inhibition (TDI) of cytochrome P450 3A4 (CYP3A4), a critical enzyme for drug metabolism. acs.org TDI of CYP3A4 can lead to drug-drug interactions and unpredictable clinical outcomes. The medicinal chemistry team systematically modified the structure of the lead compounds to mitigate this issue. Through these efforts, AMG-337 was developed to have a favorable TDI profile, with an IC50 for CYP3A4 inhibition greater than 50 μM. acs.org

Solubility was another key parameter that was successfully addressed. The monohydrate form of AMG-337 exhibited good solubility, which is crucial for consistent oral absorption. acs.org Furthermore, extensive preclinical pharmacokinetic studies were conducted in multiple species, including rats and dogs. acs.org These studies revealed that AMG-337 possessed desirable pharmacokinetic properties, including a long half-life and predictable metabolism, leading to high unbound plasma concentrations. acs.org This high unbound concentration is critical for ensuring that a sufficient amount of the drug reaches the tumor tissue to inhibit the MET target effectively.

The culmination of these medicinal chemistry efforts was the selection of compound 23, which became known as AMG-337, as the clinical candidate. acs.org It demonstrated robust, dose-dependent tumor growth inhibition in MET-dependent mouse xenograft models, with an ED50 of 0.3 mg/kg and an ED90 of 0.8 mg/kg, without significant adverse effects on body weight. acs.org

The optimized preclinical attributes of AMG-337 are highlighted in the table below.

| Preclinical Attribute | Finding | Reference |

| MET Kinase Inhibition (IC50) | < 5 nM | researchgate.netcancerbiomed.org |

| HGF-stimulated MET Phosphorylation (IC50) | < 10 nM | researchgate.netcancerbiomed.org |

| Kinase Selectivity | Highly selective against a panel of over 400 kinases | researchgate.netcancerbiomed.org |

| CYP3A4 TDI (IC50) | > 50 μM | acs.org |

| In Vivo Efficacy (ED90 in NIH-3T3/TPR-Met model) | 0.8 mg/kg | acs.org |

Molecular Pharmacology and Target Engagement of Amg 337 Monohydrate

Enzymatic Inhibition Profile of Wild-Type and Mutant MET Kinase by AMG-337

AMG-337 demonstrates potent inhibition of the enzymatic activity of wild-type (WT) MET kinase, with a reported IC50 value of 1 nM. medchemexpress.com The compound also effectively inhibits certain MET mutants identified in papillary renal cell carcinoma. aacrjournals.orgmedchemexpress.com However, its inhibitory activity varies against different mutations. For instance, while it potently inhibits the H1094R and M1250T mutants, it is significantly less effective against the Y1230H and D1228H mutants. medchemexpress.com This difference in potency is likely due to the disruption of the inactive conformation of the MET kinase's activation loop, which AMG-337 selectively binds to. selleckchem.com

Table 1: Inhibitory Activity of AMG-337 against Wild-Type and Mutant MET Kinase

| MET Kinase Variant | IC50 (nM) |

|---|---|

| Wild-Type (WT) | 1 |

| H1094R | 1 |

| M1250T | 4.7 |

| V1092I | 21.5 |

| Y1230H | 1077 |

Data sourced from MedchemExpress. medchemexpress.com

The selectivity of AMG-337 is one of its defining features. In competitive binding assays screening it against a large panel of human kinases, AMG-337 has shown exceptional specificity for MET. aacrjournals.orgresearchgate.net One study involving 402 different human kinases found that AMG-337 only bound to MET, highlighting its exquisite selectivity. aacrjournals.orgacs.orgnewdrugapprovals.org This high degree of selectivity suggests that MET is the primary, if not sole, therapeutic target of AMG-337. aacrjournals.org

AMG-337 is classified as a type Ib kinase inhibitor. oatext.com This class of inhibitors binds to a specific, inactive conformation of the kinase. mdpi.com A high-resolution crystal structure of AMG-337 bound to the MET kinase domain confirms that it binds to a well-defined, inactive state of the activation loop. aacrjournals.org The inability of AMG-337 to effectively inhibit certain mutants, such as Y1230H and D1228H, is attributed to the disruption of this specific inactive conformation that the compound targets. selleckchem.com

Hepatocyte Growth Factor (HGF)-Dependent MET Phosphorylation Inhibition

In cellular environments, the binding of hepatocyte growth factor (HGF) to the MET receptor induces its dimerization and subsequent autophosphorylation, activating downstream signaling. aacrjournals.org AMG-337 effectively inhibits this crucial activation step. In cellular assays, it has been shown to block HGF-induced MET phosphorylation with high potency. For example, in PC3 cells, AMG-337 inhibited HGF-stimulated MET phosphorylation with an IC50 of 5 nM. aacrjournals.orgmedchemexpress.comselleckchem.com Other studies have reported IC50 values of less than 10 nM for the inhibition of HGF-dependent MET phosphorylation. researchgate.netpatsnap.comaxonmedchem.com

Downstream Signaling Pathway Modulation by AMG-337

By inhibiting MET phosphorylation, AMG-337 effectively blocks the recruitment and activation of downstream signaling molecules. drugbank.com The MET receptor, when activated, normally engages several pathways, including the PI3K-AKT and MAPK pathways, which are crucial for cell growth, survival, and proliferation. aacrjournals.orgdrugbank.com

In cancer cell lines that are dependent on MET signaling, AMG-337 has been shown to inhibit the phosphorylation of MET and its downstream effectors, including those in the PI3K-AKT pathway. aacrjournals.org In MET-amplified gastric cancer cell lines such as MKN-45, SNU-5, and SNU-620, treatment with AMG-337 resulted in the inhibition of AKT phosphorylation. aacrjournals.org This blockade of the PI3K-AKT pathway is a key mechanism through which AMG-337 exerts its anti-proliferative and pro-apoptotic effects in MET-dependent tumors. aacrjournals.orgresearchgate.net However, in cell lines with mutations downstream of MET, such as a KRAS mutation, AMG-337 may inhibit MET phosphorylation but fail to block downstream PI3K signaling, rendering the cells insensitive to the drug. aacrjournals.org

Modulation of RAS-MAPK Cascade

AMG-337 monohydrate functions as a selective inhibitor of the c-Met receptor, and its mechanism of action involves the significant modulation of downstream signaling pathways critical for cell proliferation and survival, including the RAS-MAPK (Ras-mitogen-activated protein kinase) cascade. cancer.govamegroups.org The binding of its ligand, hepatocyte growth factor (HGF), to the c-Met receptor typically induces receptor dimerization and autophosphorylation, which in turn activates several intracellular signaling cascades, including the RAS-MAPK pathway. nih.gov

In preclinical studies, AMG-337 has demonstrated its ability to disrupt this signaling process. In MET-amplified gastric cancer cell lines, treatment with AMG-337 effectively inhibits signaling through the MAPK and PI3K pathways. medchemexpress.comaacrjournals.orgmedchemexpress.compatsnap.com This inhibition is a direct consequence of blocking c-Met phosphorylation. aacrjournals.org For instance, in sensitive MET-amplified cell lines, AMG-337 treatment leads to a blockade of the MAPK signaling pathway, contributing to growth arrest. aacrjournals.orgpatsnap.com

The efficacy of AMG-337 in modulating the RAS-MAPK pathway is closely linked to the genetic makeup of the cancer cells, particularly the MET amplification status and the presence of downstream mutations. aacrjournals.org Research has shown that while AMG-337 can inhibit MET phosphorylation in cells with a downstream KRAS mutation (specifically G12A KRAS), there is minimal blockade of the MAPK signaling pathway. aacrjournals.org This suggests that the KRAS mutation uncouples the MET amplification from the key downstream growth control pathways, rendering the cells insensitive to AMG-337's effects on this cascade. aacrjournals.org

The inhibitory effect of AMG-337 on key components of the MAPK pathway, such as ERK1/2, has been observed in sensitive cell lines. aacrjournals.org In MET-amplified gastric cancer cell lines like MKN-45, SNU-620, and SNU-5, treatment with AMG-337 resulted in the inhibition of ERK1/2 phosphorylation. aacrjournals.org

Table 1: Effect of AMG-337 on the RAS-MAPK Pathway in Preclinical Models

| Cell Lines | Genetic Context | Effect on RAS-MAPK Pathway | Reference |

|---|---|---|---|

| MKN-45, SNU-5, SNU-620 | MET-Amplified Gastric Cancer | Inhibition of signaling through the MAPK pathway; Inhibition of ERK1/2 phosphorylation. | aacrjournals.orgmedchemexpress.com |

| NCI-H1573 | MET-Amplified, KRAS-Mutant | Minimal blockade of MAPK signaling despite MET phosphorylation inhibition. | aacrjournals.org |

| MHCC97H, HCCLM3 | MET-Amplified Hepatocellular Carcinoma | Dose-dependent inhibition of p-ERK. | nih.gov |

Suppression of Adaptor Protein Gab-1 Phosphorylation

A critical event following c-Met activation is the recruitment and phosphorylation of downstream docking and adaptor proteins. drugbank.com One of the key adaptor proteins in the c-Met signaling pathway is the GRB2-associated-binding protein 1 (Gab-1). drugbank.commdpi.com Upon c-Met activation, Gab-1 is phosphorylated, providing docking sites for other signaling molecules, which in turn activates downstream pathways like the PI3K/AKT and RAS-MAPK cascades. drugbank.comnih.gov

AMG-337 has been shown to be a potent inhibitor of Gab-1 phosphorylation. aacrjournals.orgnih.gov Mechanism-of-action studies have confirmed that in MET-amplified cancer cell lines sensitive to the inhibitor, AMG-337 treatment leads to a marked inhibition of both MET and subsequent Gab-1 phosphorylation. aacrjournals.orgnih.gov This suppression of Gab-1 phosphorylation is a key indicator of the effective target engagement of AMG-337.

In vitro studies using MET-amplified gastric cancer cell lines, including MKN-45, SNU-620, and SNU-5, demonstrated that a 2-hour treatment with 100 nmol/L of AMG-337 was sufficient to inhibit the phosphorylation of Gab-1. aacrjournals.org Furthermore, in hepatocellular carcinoma cell lines sensitive to AMG-337 (MHCC97H and HCCLM3), a dose-dependent inhibition of p-GAB1 was observed. nih.gov

The potent effect of AMG-337 on Gab-1 phosphorylation has also been demonstrated in in vivo models. In tumor xenograft models, oral administration of AMG-337 resulted in a dose-dependent inhibition of Gab-1 phosphorylation. medchemexpress.com Notably, a high degree of inhibition (>90%) of Gab-1 phosphorylation was observed at a dose of 0.75 mg/kg, highlighting the in vivo potency of the compound. nih.govselleckchem.com

Table 2: Inhibition of Gab-1 Phosphorylation by AMG-337

| Model System | Cell Lines | Treatment Details | Observed Effect | Reference |

|---|---|---|---|---|

| In Vitro | MKN-45, SNU-620, SNU-5 (Gastric Cancer) | 100 nmol/L for 2 hours | Inhibition of Gab-1 phosphorylation. | aacrjournals.org |

| In Vitro | MHCC97H, HCCLM3 (Hepatocellular Carcinoma) | Dose-dependent | Inhibition of p-GAB1 limited to sensitive cell lines. | nih.gov |

| In Vivo | SNU-620 Xenograft (Female CD1 nu/nu mice) | 0.1, 0.5, 0.75, 1, 2, and 3 mg/kg (single oral dose) | Dose-dependent inhibition of Gab-1 phosphorylation. | medchemexpress.com |

| In Vivo | Tumor Xenograft Models | 0.75 mg/kg | >90% inhibition of Gab-1 phosphorylation. | nih.govselleckchem.com |

Cellular Biological Activity of Amg 337 Monohydrate in Met Dependent Models

Inhibition of Cancer Cell Proliferation and Viability

AMG-337 has been shown to effectively inhibit cell proliferation and reduce viability in MET-dependent cancer cells. medchemexpress.comnih.gov This inhibitory action is directly linked to its function as a MET kinase inhibitor, which blocks downstream signaling pathways essential for cell growth. patsnap.comnih.gov

To identify tumors that would be most responsive to MET inhibition, AMG-337 and its analogs were evaluated across extensive panels of human cancer cell lines. newdrugapprovals.orgpatsnap.com In an initial unbiased screen of a closely related analog against 260 cell lines, activity was observed in only two cell lines. researchgate.netnih.gov Subsequent profiling of AMG-337 across more than 200 diverse cancer cell lines confirmed its narrow and specific spectrum of activity. newdrugapprovals.orgpatsnap.com The compound was found to be highly effective in reducing the viability of a small subset of gastric cancer cell lines, most notably SNU-5 and Hs746T. newdrugapprovals.orgpatsnap.com For these sensitive cell lines, the IC50 (half-maximal inhibitory concentration) values were less than 50 nM. newdrugapprovals.orgallfordrugs.compatsnap.com In contrast, the vast majority of other cell lines tested were insensitive, with IC50 values greater than 10 µM. newdrugapprovals.orgallfordrugs.compatsnap.com

Table 1: Sensitivity of Selected Cancer Cell Lines to AMG-337

| Cell Line | Cancer Type | MET Status | Sensitivity to AMG-337 (IC50) |

|---|---|---|---|

| SNU-5 | Gastric Cancer | Amplified | < 50 nM newdrugapprovals.orgpatsnap.com |

| Hs746T | Gastric Cancer | Amplified | < 50 nM newdrugapprovals.orgpatsnap.com |

This table summarizes data from broad cell line screening studies. The majority of cell lines without MET amplification were insensitive to AMG-337.

The profound sensitivity of a select few cell lines to AMG-337 is strongly correlated with the genetic status of the MET gene. targetedonc.compatsnap.com Studies consistently demonstrate that the antiproliferative effects of AMG-337 are almost exclusively observed in cancer cells harboring MET gene amplification. newdrugapprovals.orgpatsnap.comresearchgate.net The two most sensitive gastric cancer cell lines, SNU-5 and Hs746T, both feature amplification of the MET gene. newdrugapprovals.orgpatsnap.com Further investigations across an expanded panel of gastric, non-small cell lung cancer (NSCLC), and esophageal cancer cell lines confirmed that in vitro antiproliferative activity was directly linked to MET amplification. patsnap.com

Research indicates that a high-level focal amplification of the MET gene (greater than 12 copies) is a key requirement for conferring oncogene addiction and, consequently, sensitivity to AMG-337. researchgate.netnih.gov This dependency highlights MET amplification as a critical biomarker for predicting the efficacy of this targeted inhibitor. researchgate.netnih.gov The inhibition of MET phosphorylation and downstream signaling in these MET-amplified cell lines directly results in the suppression of MET-dependent cell proliferation. medchemexpress.comnih.gov

Induction of Apoptosis and Cell Cycle Arrest in Sensitive Cell Lines

Beyond inhibiting proliferation, AMG-337 actively induces programmed cell death (apoptosis) and halts the cell division cycle in sensitive cancer cells. ncats.iomedchemexpress.comnih.gov These effects are a direct consequence of shutting down the MET-driven survival and proliferation signals. patsnap.comspandidos-publications.com

Treatment with AMG-337 in MET-amplified cancer cell lines leads to the induction of apoptosis. newdrugapprovals.orgpatsnap.com Mechanistic studies have shown that this is achieved through the inhibition of critical downstream signaling pathways, including the PI3K-AKT and RAS-MAPK pathways, which are regulated by MET. patsnap.comnih.govnih.gov The blockade of these pathways disrupts the pro-survival signals that cancer cells rely on, ultimately triggering the apoptotic cascade. A key indicator of apoptosis, the cleavage of poly (ADP-ribose) polymerase (PARP) and caspase-3, has been observed in sensitive gastric cancer cell lines like SNU-5 and SNU-620 following treatment with AMG-337. medchemexpress.com

In sensitive cell lines, treatment with AMG-337 results in significant cell cycle arrest. mdpi.compatsnap.com Flow cytometry analysis reveals an accumulation of cells in the G1 phase of the cell cycle, which is coupled with a corresponding reduction in DNA synthesis. newdrugapprovals.orgallfordrugs.compatsnap.com This G1 arrest prevents cells from entering the S phase, where DNA is replicated, thereby halting their proliferation. patsnap.com This effect is a direct result of the inhibition of MET signaling pathways that promote cell cycle progression. newdrugapprovals.orgpatsnap.com

Impact on Cellular Migration and Invasion Capabilities

The MET receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a fundamental role in regulating cell motility, migration, and invasion. newdrugapprovals.orgtargetedonc.com The aberrant activation of the HGF/MET signaling axis is a well-established driver of metastasis in a variety of cancers. newdrugapprovals.orgmdpi.com By selectively inhibiting the MET kinase, AMG-337 is positioned to interfere with these processes. ncats.io Preclinical studies affirm that deregulation of c-Met/HGF signaling contributes to tumorigenesis and metastasis. newdrugapprovals.org Therefore, the inhibition of this pathway by AMG-337 is expected to reduce the migration and invasion capabilities of MET-dependent cancer cells, a critical aspect of its anti-tumor activity. newdrugapprovals.orgnih.gov

Preclinical Efficacy Studies of Amg 337 Monohydrate

In Vivo Antitumor Activity in Xenograft Models

AMG-337 has shown robust, dose-dependent antitumor efficacy in various MET-dependent tumor xenograft models. aacrjournals.orgnewdrugapprovals.org This activity is consistent with the compound's potent and selective inhibition of the MET receptor tyrosine kinase, a key player in cell growth, survival, and invasion. aacrjournals.orgnih.gov

Evaluation in MET-Amplified Gastric Cancer Xenograft Models

In xenograft models of MET-amplified gastric cancer, oral administration of AMG-337 led to significant, dose-dependent tumor growth inhibition. aacrjournals.orgnewdrugapprovals.org Studies using the SNU-620 and SNU-5 gastric cancer cell lines, both of which harbor MET amplification, demonstrated that AMG-337 could not only inhibit tumor growth but also induce tumor regression at certain doses. aacrjournals.org For instance, in the SNU-620 model, doses of 1 and 3 mg/kg resulted in significant tumor regression. aacrjournals.org Similarly, in the SNU-5 model, doses of 1, 3, and 10 mg/kg once daily led to significant regression of established tumors. aacrjournals.org The antitumor activity of AMG-337 in these models was found to correlate with the amplification of the MET gene. newdrugapprovals.orgresearchgate.net

Table 1: Antitumor Activity of AMG-337 in MET-Amplified Gastric Cancer Xenograft Models

| Xenograft Model | Key Finding | Citation |

|---|---|---|

| SNU-620 | Dose-dependent tumor growth inhibition and regression. | aacrjournals.org |

| SNU-5 | Dose-dependent tumor growth inhibition and regression. | aacrjournals.org |

Assessment in Hepatocellular Carcinoma Models with HGF/MET Dependence

The efficacy of AMG-337 has also been evaluated in preclinical models of hepatocellular carcinoma (HCC) with dependence on HGF/MET signaling. nih.govncats.io In a study using a panel of 40 HCC cell lines, AMG-337 showed potent antiproliferative activity against the MHCC97H and HCCLM3 cell lines, both of which exhibit MET amplification and high MET expression. nih.gov Furthermore, in vivo studies using patient-derived xenograft (PDX) models of HCC demonstrated that AMG-337 significantly inhibited tumor growth in a MET-amplified and high-expressing model (LI0612), but had no effect in a non-amplified, low-expressing model (LI1078). nih.gov These findings underscore the potential of AMG-337 as a therapeutic strategy for HCCs that are dependent on the HGF/MET signaling pathway. nih.govncats.io

Table 2: Efficacy of AMG-337 in Hepatocellular Carcinoma Xenograft Models

| Xenograft Model | MET Status | Antitumor Effect of AMG-337 | Citation |

|---|---|---|---|

| LI0612 (PDX) | Amplified, High Expression | Significant tumor growth inhibition | nih.gov |

Activity in Other MET-Dependent Tumor Xenograft Models

Beyond gastric and hepatocellular cancers, AMG-337 has shown activity in other MET-dependent tumor xenograft models. nih.gov For example, it was shown to inhibit the growth of U-87 MG glioblastoma tumor xenografts in a dose-dependent manner. aacrjournals.org The compound's efficacy in these diverse models further supports the therapeutic strategy of targeting MET in cancers with dysregulated MET signaling. researchgate.net Preclinical studies have also confirmed that the in-vitro anti-proliferative activity of AMG-337 correlates with MET amplification in cell lines derived from non-small cell lung cancer (NSCLC) and esophageal cancer. newdrugapprovals.orgresearchgate.net

Pharmacodynamic Biomarkers of MET Pathway Inhibition in Preclinical Settings

Pharmacodynamic studies have been instrumental in demonstrating that AMG-337 effectively inhibits the MET signaling pathway in preclinical models. nih.govaacrjournals.org These studies have focused on monitoring the phosphorylation of key proteins in the pathway and correlating this with antitumor effects.

Monitoring of Target Phosphorylation in Tumor Xenografts

In tumor xenografts, AMG-337 has been shown to potently inhibit the phosphorylation of MET and its downstream signaling adaptor protein, Gab-1. aacrjournals.orgnih.gov In TPR-MET xenografts, a single oral dose of 0.75 mg/kg resulted in over 90% inhibition of Gab-1 phosphorylation. aacrjournals.orgnih.gov This inhibition of MET signaling was observed to be dose-dependent and directly related to the exposure levels of AMG-337. aacrjournals.org The inhibition of MET phosphorylation subsequently blocks downstream pathways, including the PI3K and MAPK pathways. aacrjournals.orgnih.gov

Relationship between Pharmacodynamic Modulation and Tumor Growth Suppression

A clear relationship has been established between the pharmacodynamic modulation of the MET pathway by AMG-337 and the suppression of tumor growth. aacrjournals.org The inhibition of tumor growth in MET-dependent xenograft models is consistent with the observed pharmacodynamic modulation of MET signaling. aacrjournals.orgnewdrugapprovals.orgresearchgate.net The potent inhibition of MET and Gab-1 phosphorylation translates into growth arrest and apoptosis in sensitive cell lines. aacrjournals.org This correlation provides strong evidence that the antitumor efficacy of AMG-337 is a direct result of its intended mechanism of action, namely the inhibition of the MET signaling pathway. aacrjournals.orgaacrjournals.org

Preclinical Pharmacokinetic Characterization in Animal Models

The preclinical pharmacokinetic properties of AMG-337 monohydrate have been evaluated in several animal models to understand its absorption, distribution, metabolism, and excretion (ADME) profile. These studies are crucial for predicting the compound's behavior in humans and establishing a foundation for clinical development. Investigations in species such as mice, rats, and dogs have provided a comprehensive overview of the compound's pharmacokinetic parameters.

Detailed research findings indicate that AMG-337 possesses desirable preclinical pharmacokinetic characteristics. clinicaltrials.gov In vivo experiments in male Sprague-Dawley rats and male beagle dogs have been particularly informative. acs.org

In beagle dogs, intravenous administration of AMG-337 revealed low clearance and a moderate volume of distribution. acs.org Following oral administration, the compound demonstrated good bioavailability. acs.org Specifically, at a dose of 10 mg/kg, the bioavailability was 49%, and at 30 mg/kg, it was 64%. acs.org The half-life in dogs was observed to be approximately 5.9 hours. acs.org

Studies in male Sprague-Dawley rats also showed a low to moderate clearance rate for AMG-337. acs.org The compound exhibited a long half-life in this species, which, along with its profile in dogs, suggested a favorable projection for human pharmacokinetics. clinicaltrials.govacs.org The metabolic stability of AMG-337 was assessed in liver microsomes from mice, rats, and humans, where it demonstrated low intrinsic clearance. acs.org Furthermore, the plasma-free fraction of the compound was found to be high across these species. acs.org

The oral administration of AMG-337 in vivo has been shown to lead to robust, dose-dependent anti-tumor efficacy in mouse xenograft models of MET-amplified gastric cancer. allfordrugs.com This efficacy is consistent with the pharmacodynamic modulation of MET signaling, underscoring the compound's ability to achieve and maintain effective concentrations at the target site. allfordrugs.com

The following tables present the key pharmacokinetic parameters of this compound in different animal models.

Pharmacokinetic Parameters of AMG-337 in Rats

| Parameter | Value |

| Species | Male Sprague-Dawley Rat |

| Clearance (Cl) | Low to Moderate |

| Half-life (t1/2) | Long |

| Plasma Free Fraction (fu) | High |

| Data derived from in vivo experiments. acs.org |

Pharmacokinetic Parameters of AMG-337 in Dogs

| Parameter | Value |

| Species | Male Beagle Dog |

| Clearance (Cl) | 0.23 L h⁻¹ kg⁻¹ |

| Volume of Distribution (Vss) | 1.1 L/kg |

| Half-life (t1/2) | 5.9 hours |

| Oral Bioavailability (F) | 49% (at 10 mg/kg), 64% (at 30 mg/kg) |

| Data from intravenous and oral administration studies. acs.org |

Biomarker Research and Predictive Models for Amg 337 Monohydrate Sensitivity

Role of MET Amplification as a Key Predictive Biomarker

MET gene amplification has emerged as the most significant predictive biomarker for sensitivity to AMG-337. targetedonc.comnih.gov Preclinical studies have consistently demonstrated that high-level focal amplification of the MET gene is a primary determinant of response to this inhibitor. nih.govaacrjournals.org

In a broad screening of 260 cancer cell lines, a compound structurally similar to AMG-337 showed activity in only two lines, both of which were MET-amplified. aacrjournals.org Further investigations with AMG-337 across a panel of 22 cancer cell lines with varying MET copy numbers revealed that a high level of focal MET amplification, specifically more than 12 copies, was required to confer sensitivity. nih.gov This high level of amplification leads to what is known as "oncogene addiction," where the cancer cells become dependent on the dysregulated MET signaling for their growth and survival. nih.gov

Clinical data supports these preclinical findings. In a phase I study, patients with MET-amplified gastroesophageal cancers exhibited dramatic responses to AMG-337. targetedonc.comasco.org Of the eight patients with known MET amplification, seven had gastroesophageal cancer, and this group saw one complete response and four partial responses. asco.org Similarly, in a phase II study involving patients with MET-amplified gastric, gastroesophageal junction, or esophageal adenocarcinoma, AMG-337 demonstrated clinical activity. cancerbiomed.org The definition of MET amplification in these clinical settings is often a MET to centromere 7 (CEP7) ratio of ≥ 2.0 as determined by fluorescence in situ hybridization (FISH). cancerbiomed.orgaacrjournals.org

The strong correlation between high MET gene copy number and response to AMG-337 has been observed across different cancer types, including gastric, non-small cell lung, and esophageal cancers. newdrugapprovals.org For instance, in hepatocellular carcinoma (HCC) models, AMG-337 showed potent anti-proliferative activity only in the two out of 40 cell lines that had MET amplification. aacrjournals.orgnih.gov These sensitive cell lines also exhibited high MET protein expression. aacrjournals.orgnih.govresearchgate.net

Table 1: Correlation of MET Amplification and Sensitivity to AMG-337 in Cancer Cell Lines

| Cell Line | Cancer Type | MET Gene Copy Number | Sensitivity to AMG-337 |

| SNU-5 | Gastric Cancer | Amplified (>12 copies) | Sensitive aacrjournals.orgnewdrugapprovals.org |

| Hs746T | Gastric Cancer | Amplified | Sensitive aacrjournals.orgnewdrugapprovals.org |

| NCI-H1993 | Lung Cancer | Amplified | Sensitive aacrjournals.org |

| IM-95 | Gastric Cancer | Amplified | Sensitive aacrjournals.org |

| MHCC97H | Hepatocellular Carcinoma | Amplified | Sensitive aacrjournals.orgnih.govresearchgate.net |

| HCCLM3 | Hepatocellular Carcinoma | Amplified | Sensitive aacrjournals.orgnih.govresearchgate.net |

| NCI-H1573 | Lung Cancer | Amplified (>12 copies) | Insensitive nih.gov |

This table is generated based on data from multiple preclinical studies.

Investigation of Activating MET Mutations and Their Influence on Response

While MET amplification is a primary driver of sensitivity, activating mutations within the MET gene also play a role in the response to MET inhibitors, including AMG-337. newdrugapprovals.orgnih.gov These mutations can lead to the constitutive activation of the MET receptor, promoting tumor growth and survival. nih.gov

AMG-337 has been shown to be a potent inhibitor of wild-type MET and some, but not all, mutant forms of the protein. newdrugapprovals.orgselleckchem.com In enzymatic assays, AMG-337 effectively inhibited the kinase activity of wild-type MET and the H1094R and M1250T mutants. medchemexpress.com However, it was less effective against the Y1230H and D1228H mutants. selleckchem.commedchemexpress.com This differential activity is likely due to the specific structural changes induced by these mutations in the kinase domain of the MET protein. selleckchem.com

The clinical relevance of these activating mutations as predictors of response to AMG-337 is an area of ongoing investigation. While some studies have included patients with MET mutations, the primary focus has been on amplification. asco.org The presence of certain MET mutations has been documented in various solid tumors, including glioblastoma, as well as esophageal, colorectal, and gastric cancers, often correlating with a poor prognosis. nih.gov The development of resistance to MET inhibitors has also been linked to the emergence of specific MET kinase domain mutations, such as D1228 or Y1230 mutations. aacrjournals.org

Significance of Downstream Genomic Alterations (e.g., KRAS mutations) in Sensitivity

The sensitivity to AMG-337 is not solely dependent on the status of the MET gene. Alterations in downstream signaling pathways, such as the RAS-MAPK and PI3K-AKT pathways, can significantly influence the therapeutic response. aacrjournals.orglacittadelleverbene.orgresearchgate.net The MET receptor, upon activation, triggers these downstream cascades to promote cell proliferation and survival. nih.gov

A key example of a downstream alteration affecting AMG-337 sensitivity is a mutation in the KRAS gene. nih.gov In preclinical studies, the NCI-H1573 lung cancer cell line, despite having high-level MET amplification (>12 copies), was found to be insensitive to AMG-337. nih.gov This resistance was attributed to a concurrent G12A KRAS mutation. nih.gov Activating mutations in KRAS can lead to the constitutive activation of the downstream MAPK pathway, rendering the cells independent of MET signaling for their growth and survival. biorxiv.org This highlights that even in the presence of a primary driver like MET amplification, downstream mutations can confer resistance to targeted therapy.

The interplay between MET alterations and mutations in genes like KRAS underscores the complexity of predicting therapeutic response. The presence of co-occurring mutations in genes involved in critical cell survival pathways can create bypass mechanisms that circumvent the effects of a targeted inhibitor. biorxiv.org Therefore, a comprehensive genomic profiling that includes the assessment of key downstream effector pathways is crucial for accurately predicting sensitivity to AMG-337.

Development of Preclinical Predictive Models for Therapeutic Response

To better understand and predict the therapeutic response to AMG-337, various preclinical models have been developed and utilized. These models are essential for identifying biomarkers, elucidating mechanisms of action, and testing therapeutic strategies before they move into clinical trials. aacrjournals.orgmdpi.com

Cell Line-Derived Xenografts (CDX): A fundamental preclinical model involves implanting human cancer cell lines into immunodeficient mice. plos.org Numerous studies have used CDX models to evaluate the in vivo efficacy of AMG-337. aacrjournals.orgnih.gov For example, oral administration of AMG-337 resulted in significant, dose-dependent tumor growth inhibition and even regression in xenograft models derived from MET-amplified gastric and glioblastoma cancer cell lines. aacrjournals.orgnewdrugapprovals.org These models were also instrumental in demonstrating that the antitumor activity of AMG-337 correlates with the pharmacodynamic modulation of MET signaling, as evidenced by the inhibition of MET and Gab-1 phosphorylation in the tumors. nih.govaacrjournals.org

Patient-Derived Xenografts (PDX): PDX models, which involve the direct implantation of patient tumor tissue into immunodeficient mice, are considered to better represent the histological and genetic heterogeneity of human tumors. aging-us.com These models have been crucial in validating the predictive power of MET amplification for AMG-337 sensitivity. In a study on hepatocellular carcinoma, AMG-337 significantly inhibited tumor growth in a MET-amplified and high-expressing PDX model (LI0612), but had no effect on a non-MET-amplified and low-expressing model (LI1078). aacrjournals.orgnih.gov Similarly, in neuroendocrine prostate cancer PDX models, the effect of AMG-337 was evaluated, although in this specific context, it did not impact cell viability in vitro, suggesting context-dependent activity. plos.org

Table 2: Preclinical Models Used to Evaluate AMG-337 Efficacy

| Model Type | Specific Model | Cancer Type | Key Finding |

| Cell Line Xenograft | SNU-5 | Gastric Cancer | AMG-337 inhibited tumor growth. aacrjournals.org |

| Cell Line Xenograft | U-87 MG | Glioblastoma | AMG-337 inhibited tumor growth. aacrjournals.org |

| Patient-Derived Xenograft | LI0612 | Hepatocellular Carcinoma | MET-amplified model, sensitive to AMG-337. aacrjournals.orgnih.gov |

| Patient-Derived Xenograft | LI1078 | Hepatocellular Carcinoma | Non-MET-amplified model, insensitive to AMG-337. aacrjournals.orgnih.gov |

| Patient-Derived Xenograft | LuCaP 93 | Neuroendocrine Prostate Cancer | MET+/RET+ model, no impact on cell viability with AMG-337 in vitro. plos.org |

| Patient-Derived Xenograft | LuCaP 173.1 | Neuroendocrine Prostate Cancer | MET-/RET- model, no impact on cell viability with AMG-337 in vitro. plos.org |

This table summarizes key preclinical models and their outcomes in the evaluation of AMG-337.

These preclinical models continue to be invaluable tools for refining biomarker strategies and exploring potential resistance mechanisms to AMG-337, ultimately guiding its clinical development and application. mdpi.com

Advanced Research Methodologies and Future Directions for Amg 337 Monohydrate

Refined In Vitro Assays for Biological Activity Characterization

The initial characterization of AMG-337 monohydrate's biological activity relied on a suite of refined in vitro assays designed to assess its potency, selectivity, and mechanism of action at a cellular level. Preclinical studies demonstrated that AMG-337 is a highly selective and potent inhibitor of MET. cancerconnect.com

A key set of in vitro experiments involved a panel of MET-amplified cancer cell lines. In these assays, AMG-337 was shown to inhibit the phosphorylation of MET and its downstream effectors. nih.gov This inhibition of the MET signaling pathway effectively blocked MET-dependent cell proliferation and induced apoptosis, or programmed cell death, in these cancer cell lines. nih.gov

To further define the cellular response to AMG-337, researchers utilized techniques such as immunoblotting to measure the levels of key proteins in the MET signaling cascade. These studies confirmed that AMG-337 effectively suppresses the downstream signaling pathways, providing a clear mechanism for its anti-proliferative effects. nih.gov The selectivity of a close analog of AMG-337 was demonstrated in a broad screen of 260 cancer cell lines, where its activity was primarily confined to two MET-amplified gastric cancer cell lines. aacrjournals.org

The following interactive table summarizes the in vitro activity of AMG-337 in select MET-amplified cancer cell lines.

Sophisticated In Vivo Model Systems for Efficacy and Mechanism Evaluation

To translate the promising in vitro findings into a more complex biological system, sophisticated in vivo models were employed to evaluate the efficacy and further elucidate the mechanism of action of this compound. The primary models used were tumor xenografts, where human cancer cells are implanted into immunodeficient mice.

In preclinical studies, AMG-337 demonstrated robust anti-tumor activity in various MET-dependent tumor xenograft models. aacrjournals.org Specifically, in models using MET-amplified gastric cancer cell lines, orally administered AMG-337 led to significant tumor growth inhibition and even tumor regression. aacrjournals.org These studies were crucial in establishing the in vivo potency of the compound and provided a rationale for its clinical investigation.

Pharmacodynamic assays were conducted on these xenograft models to confirm that the observed anti-tumor effects were a direct result of MET inhibition. nih.gov These assays involved measuring the levels of phosphorylated MET and downstream signaling proteins in the tumor tissue of treated animals. The results consistently showed a dose-dependent inhibition of the MET pathway, correlating with the observed tumor growth inhibition. aacrjournals.org

The table below presents a summary of the in vivo efficacy of AMG-337 in preclinical xenograft models.

Investigation of Potential Resistance Mechanisms to this compound

A critical aspect of targeted cancer therapy research is the investigation of potential resistance mechanisms that can limit the long-term efficacy of a drug. While AMG-337 showed significant activity in many MET-dependent models, instances of intrinsic and the potential for acquired resistance were explored.

One notable finding from preclinical studies was the identification of a MET-amplified cell line, H1573, that was insensitive to AMG-337. nih.gov Further investigation revealed that this cell line harbored a downstream G12A KRAS mutation. nih.gov This suggests that activation of signaling pathways downstream of MET, such as the RAS-MAPK pathway, can bypass the need for MET signaling and confer resistance to MET inhibitors like AMG-337.

The broader landscape of resistance to MET inhibitors includes both "on-target" and "off-target" mechanisms. On-target resistance can involve secondary mutations in the MET kinase domain that prevent the drug from binding effectively. Off-target resistance, as exemplified by the KRAS mutation, involves the activation of alternative signaling pathways that promote tumor growth and survival, rendering the inhibition of MET ineffective. While specific acquired resistance mechanisms to AMG-337 have not been extensively documented in the available literature, the findings from other MET inhibitors provide a framework for potential resistance pathways.

Exploration of Combination Therapeutic Strategies with Other Agents

To enhance the anti-tumor activity of AMG-337 and potentially overcome resistance, the exploration of combination therapeutic strategies is a logical next step in research. While the clinical development of AMG-337 was terminated, a phase I/II clinical trial was initiated to evaluate AMG-337 in combination with mFOLFOX6 (a chemotherapy regimen consisting of oxaliplatin, leucovorin, and fluorouracil) in patients with advanced gastric or esophageal cancer. This study aimed to determine the safety and efficacy of this combination approach.

The rationale for combining MET inhibitors with other anti-cancer agents is strong. For instance, in cancers where resistance to EGFR inhibitors is driven by MET amplification, a combination of a MET inhibitor and an EGFR inhibitor could be a viable strategy. nih.gov Preclinical models have shown that such combinations can be synergistic in overcoming resistance. While specific preclinical data on AMG-337 in combination with other targeted agents is limited in the public domain, the general principle of targeting multiple oncogenic pathways simultaneously is a cornerstone of modern oncology research.

Potential Expansion of Research into Novel Therapeutic Applications

Although the development of AMG-337 was discontinued, the research and understanding gained from its preclinical and clinical studies could still inform future drug development and therapeutic strategies. nih.gov The primary focus of AMG-337 research was on tumors with MET amplification. aacrjournals.orgnih.govdana-farber.org

Future research could have explored the efficacy of MET inhibition in other MET-driven cancers, such as those with MET exon 14 skipping mutations or certain MET fusions. nih.gov The MET signaling pathway is also implicated in various physiological processes beyond cancer, including wound healing and tissue regeneration. Dysregulation of the MET pathway has been linked to other diseases, such as fibrosis. While there is no direct evidence of AMG-337 being investigated for non-oncology indications, the selective nature of the compound could make it a valuable tool for studying the role of MET in these other pathological conditions. However, given the termination of its clinical development, the expansion of research into novel therapeutic applications for AMG-337 itself is unlikely.

Q & A

Q. What is the mechanism of action of AMG-337 monohydrate as a MET inhibitor, and how does its selectivity compare to other kinase inhibitors?

this compound is an ATP-competitive inhibitor that selectively targets the MET tyrosine kinase receptor, blocking downstream signaling pathways critical for tumor proliferation and metastasis. Its specificity was demonstrated in a kinase panel assay, where it showed no significant binding to 402 other kinases, confirming high selectivity . This contrasts with non-selective MET inhibitors that may interact with off-target kinases, leading to unintended effects. Researchers should validate selectivity using competitive binding assays or phosphoproteomic profiling to confirm target engagement .

Q. What preclinical models are commonly used to evaluate the efficacy of this compound in gastric cancer research?

Murine xenograft models with MET-amplified gastric cancer (GC) cells are standard. For example, intraperitoneal injection of GC cells followed by tail vein administration of AMG-337 (e.g., 25 mg/kg daily) has been used to assess tumor growth inhibition via bioluminescence imaging and histopathological analysis of lymph node metastasis . Key endpoints include luminescence intensity (tumor burden), weight changes (toxicity), and lymph node counts (metastasis suppression) .

Q. How should this compound be stored to ensure stability in experimental settings?

this compound is light-sensitive and requires storage at -20°C in airtight, light-protected containers. Reconstitution in DMSO (10 mM stock) is recommended for in vitro studies, with aliquots to avoid freeze-thaw cycles. Purity (>99%) should be verified via HPLC before use to ensure batch consistency .

Advanced Research Questions

Q. How can researchers design a Phase II clinical trial for this compound in MET-amplified gastroesophageal junction (GEJ) cancer?

A Phase II trial should prioritize patient stratification using MET amplification status (e.g., FISH or NGS). The primary endpoint could be objective response rate (ORR), with secondary endpoints including progression-free survival (PFS) and safety. Dosing regimens from Phase Ib studies (e.g., 300 mg/day oral administration) should be adopted, with pharmacokinetic monitoring to assess exposure-response relationships . Combination therapies (e.g., with mFOLFOX6) require dose-escalation protocols to evaluate synergistic effects and toxicity .

Q. What experimental strategies address discrepancies between in vitro and in vivo efficacy data for this compound?

In vitro models may overestimate efficacy due to ideal drug bioavailability conditions. To resolve contradictions:

- Compare IC50 values from cell-based assays with plasma concentrations in murine models.

- Use pharmacodynamic markers (e.g., phospho-MET levels) to confirm target inhibition in vivo.

- Evaluate tumor microenvironment factors (e.g., stromal interaction) using 3D co-culture models or patient-derived xenografts (PDX) .

Q. How can researchers optimize formulation parameters for this compound in preclinical studies?

Response Surface Methodology (RSM) is effective for optimizing drug formulations. For example, a Central Composite Design (CCD) can evaluate variables like particle size, excipient ratio, and dissolution rate. Key responses include content uniformity (e.g., relative standard deviation <5%) and bioavailability. Prior studies on monohydrate formulations (e.g., bosentan) suggest using lactose monohydrate as a filler to enhance stability .

Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound studies?

Non-linear regression models (e.g., sigmoidal Emax) can quantify dose-response curves. For survival data, Kaplan-Meier analysis with log-rank tests compares PFS between treatment arms. Multivariate Cox regression adjusts for covariates like MET amplification level. Replicate experiments (n ≥ 3) and ANOVA with post-hoc Tukey tests are recommended for in vitro data .

Methodological Considerations

Q. How should researchers validate MET inhibition in cellular assays using this compound?

- Perform Western blotting for phospho-MET (Y1234/1235) and downstream effectors (e.g., ERK, AKT).

- Use siRNA-mediated MET knockdown as a positive control.

- Conduct rescue experiments with hepatocyte growth factor (HGF) to confirm pathway-specific inhibition .

Q. What are the critical parameters for dosing this compound in murine models?

- Route : Tail vein or oral gavage for systemic delivery.

- Frequency : Daily dosing (e.g., 21-day cycles) to maintain therapeutic levels.

- Toxicity monitoring : Weekly body weight measurements and serum ALT/AST levels to assess hepatotoxicity .

Data Interpretation and Reporting

Q. How should conflicting results from this compound studies be reported to ensure reproducibility?

Disclose batch-specific purity, storage conditions, and in vivo model details (e.g., immune status of mice). Use supplementary materials for raw data (e.g., luminescence intensity curves) and statistical code. Reference standardized protocols (e.g., NIH guidelines) to enhance cross-study comparability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.